4-Hydroxy Atorvastatin Lactone
CAS No.: 163217-70-7
Cat. No.: VC21342376
Molecular Formula: C33H33FN2O5
Molecular Weight: 556.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 163217-70-7 |
---|---|
Molecular Formula | C33H33FN2O5 |
Molecular Weight | 556.6 g/mol |
IUPAC Name | 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide |
Standard InChI | InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1 |
Standard InChI Key | KDJMDZSAAFACAM-KAYWLYCHSA-N |
Isomeric SMILES | CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O |
SMILES | CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O |
Canonical SMILES | CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O |
Appearance | Off-White to Tan Solid |
Melting Point | 131-133°C |
Chemical Structure and Properties
4-Hydroxy Atorvastatin Lactone, also known as p-hydroxy Atorvastatin lactone or para-hydroxy Atorvastatin lactone, is characterized by hydroxylation at the para position of one of the phenyl rings and lactonization of the original acid structure. The compound's systematic chemical name is 5-(4-fluorophenyl)-N-(4-hydroxyphenyl)-2-(1-methylethyl)-4-phenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide .
The physical and chemical properties of 4-Hydroxy Atorvastatin Lactone are summarized in Table 1.
Table 1. Chemical and Physical Properties of 4-Hydroxy Atorvastatin Lactone
Property | Value |
---|---|
CAS Number | 163217-70-7 |
Molecular Formula | C₃₃H₃₃FN₂O₅ |
Molecular Weight | 556.62 g/mol |
Physical Appearance | Off-White to Yellow Solid |
Melting Point | 103-106°C |
Solubility | Soluble in DMSO, Slightly soluble in methanol |
Storage Stability | ≥4 years at -20°C |
The chemical structure of 4-Hydroxy Atorvastatin Lactone features a complex arrangement with a pyrrole ring system containing multiple substituents, including a fluorophenyl group, a hydroxyphenyl group, and a tetrahydropyran moiety in lactone form . This intricate structure contributes to its specific pharmacological properties and metabolic behavior in the human body .
Metabolism and Formation
Metabolic Pathways
Atorvastatin undergoes extensive metabolism in the human body, primarily through the cytochrome P450 enzyme system, specifically CYP3A4 and CYP3A5. After oral administration, atorvastatin is absorbed through the small intestine and transported to the liver via the OATP transporter, where it undergoes first-pass metabolism .
The formation of 4-Hydroxy Atorvastatin Lactone occurs through two primary pathways:
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Atorvastatin is first hydroxylated by CYP3A4 to form 4-hydroxy atorvastatin (4-AT), which can then undergo lactonization to produce 4-Hydroxy Atorvastatin Lactone .
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Alternatively, atorvastatin can first be lactonized to atorvastatin lactone (ATL), which is then metabolized by CYP3A4 directly to 4-Hydroxy Atorvastatin Lactone .
These metabolic pathways demonstrate the complex interconversion processes that occur during atorvastatin metabolism, contributing to the diversity of active compounds present in the bloodstream after atorvastatin administration.
Acid-Lactone Interconversion
A significant aspect of atorvastatin metabolism is the dynamic interconversion between acid and lactone forms of both the parent drug and its metabolites. After intake, atorvastatin is present both in its acid and lactonized forms in the gastrointestinal tract as well as in the bloodstream as a result of rapid interconversion .
This interconversion also applies to the pharmacologically active metabolites including 4-Hydroxy Atorvastatin Lactone. The lactone forms can be hydrolyzed back to their corresponding hydroxy acids by plasma paraoxonases or by pH changes . This bidirectional conversion creates a complex equilibrium of active compounds in the bloodstream, with each form having different pharmacokinetic and pharmacodynamic properties.
Analytical Methods for Detection and Quantification
The accurate detection and quantification of 4-Hydroxy Atorvastatin Lactone in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and research applications. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for analyzing atorvastatin and its metabolites in serum and plasma samples .
Sensitive and high-throughput LC-MS/MS methods have been developed specifically for the simultaneous quantification of atorvastatin and its pharmacologically active metabolites, including 4-Hydroxy Atorvastatin Lactone. These methods have demonstrated adequate selectivity, sensitivity, and linearity across calibrated concentration ranges .
The accuracy and precision of analytical methods for measuring 4-Hydroxy Atorvastatin Lactone can vary depending on the concentration range. Studies have shown that at low levels, lactone forms of atorvastatin and its metabolites may be overestimated in some cases, while acid forms tend to be underestimated at higher levels . For example, when acid and lactone forms were combined, most accuracy values fell in the range of 85-115%, which is commonly accepted by bioanalytical method validation guidelines .
Deuterated versions of 4-Hydroxy Atorvastatin Lactone, such as 4-Hydroxy Atorvastatin Lactone-d5, are used as internal standards in bioanalytical methods for the quantification of atorvastatin and its metabolites . These labeled compounds enable accurate measurement and correction for matrix effects in complex biological samples, enhancing the reliability of pharmacokinetic data. In one study, the mean IS-corrected matrix factors were 95.7–111% and 96.6–110% at the low and high spiking levels, respectively, indicating that the application of deuterated standards allowed for the correction of matrix effects .
Clinical Pharmacokinetics
Plasma Concentration Variability
The plasma concentrations of atorvastatin and its metabolites, including 4-Hydroxy Atorvastatin Lactone, exhibit substantial inter-individual variability. This variability has important implications for drug efficacy, safety, and personalized dosing strategies.
Table 2. Plasma Concentration Ranges of Atorvastatin and Its Metabolites in Clinical Studies
Compound | Concentration Range (ng/mL) |
---|---|
Atorvastatin | 0.097 - 16.520 |
2-Hydroxy Atorvastatin | 0.062 - 19.900 |
4-Hydroxy Atorvastatin | 0.179 - 9.785 |
Atorvastatin Lactone | 0.064 - 66.390 |
2-Hydroxy Atorvastatin Lactone | 0.196 - 11.510 |
4-Hydroxy Atorvastatin Lactone | 0.398 - 81.700 |
As shown in Table 2, plasma concentrations of 4-Hydroxy Atorvastatin Lactone can vary widely among individuals, with reported values ranging from 0.398 to 81.700 ng/mL in clinical studies . This substantial variability highlights the importance of individualized approaches to atorvastatin therapy, as metabolite concentrations may influence therapeutic outcomes and potential adverse effects.
Correlation with Parent Drug
Studies have demonstrated significant correlations between the concentrations of atorvastatin metabolites, including 4-Hydroxy Atorvastatin Lactone, and the parent drug. Spearman's analysis has shown correlation coefficients exceeding 0.5 (p < 0.0001) between these compounds . This correlation suggests that factors affecting atorvastatin pharmacokinetics will likely also influence its metabolites, although the magnitude of effect may vary depending on specific metabolic pathways and individual genetic profiles.
Pharmacological Activity and Clinical Significance
Atorvastatin is primarily used for treating hypercholesterolemia and various dyslipidemias. As the only drug in its class specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia , understanding the contribution of its active metabolites, including 4-Hydroxy Atorvastatin Lactone, is essential for optimizing therapeutic outcomes.
Genetic Factors Affecting Metabolism
Genetic polymorphisms in drug metabolism and transportation pathways can significantly affect the plasma concentrations of atorvastatin and its metabolites, including 4-Hydroxy Atorvastatin Lactone. Research has examined the effect of these polymorphisms on drug metabolism in various patient populations, including those with chronic kidney disease (CKD) .
In patients with CKD, dyslipidemia due to renal insufficiency is a common complication and a major risk factor for cardiovascular disease development. Understanding how genetic variations influence the metabolism of atorvastatin to 4-Hydroxy Atorvastatin Lactone and other metabolites can help optimize treatment strategies for this vulnerable patient population.
Variations in genes encoding CYP3A4 and CYP3A5 enzymes, which are responsible for the hydroxylation of atorvastatin, can alter the formation rate of 4-Hydroxy Atorvastatin Lactone. Similarly, polymorphisms in genes involved in lactone formation and hydrolysis may affect the balance between acid and lactone forms of atorvastatin metabolites in the circulation.
Research Applications
4-Hydroxy Atorvastatin Lactone has important applications in pharmaceutical research, particularly in studies investigating atorvastatin pharmacokinetics, drug-drug interactions, and personalized medicine approaches. As a metabolite with pharmacological activity, it provides valuable insights into the complex metabolism of atorvastatin and the factors that influence individual responses to therapy.
Research involving 4-Hydroxy Atorvastatin Lactone has contributed to our understanding of precision pharmacotherapy, particularly in the context of therapeutic drug monitoring (TDM) and individualized dosing regimens. The growing interest in precision pharmacotherapy has prompted clinical laboratories to adjust their approach to method development and validation to support complex planning and evaluation of TDM more efficiently .
By characterizing the formation, distribution, and elimination of this metabolite, researchers can develop more sophisticated pharmacokinetic models to predict drug behavior in diverse patient populations. These models can incorporate information about metabolite concentrations to provide a more comprehensive assessment of drug exposure and therapeutic effect.
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